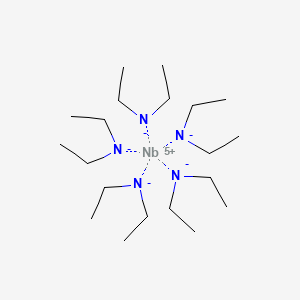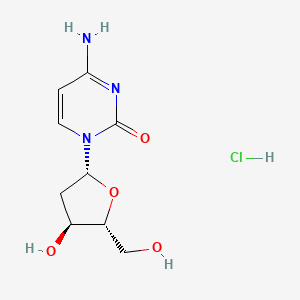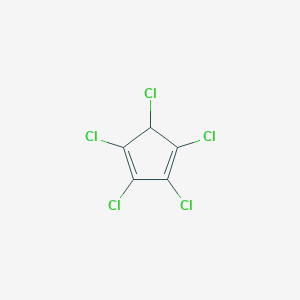
三异辛胺
描述
Triisooctylamine is a chemical compound used in various applications such as the determination of uranium isotopes in environmental samples by liquid-liquid extraction and α spectrometry . It is also used in the extraction of uranium from sulphuric acid leaches of uranium-bearing ores and extraction of Pd(II), Rh(III), Ir(III), Au(III), and Pt(IV) from hydrochloric and hydrobromic acid .
Synthesis Analysis
Triisooctylamine is synthesized for various purposes. It has a linear formula of (C8H17)3N and a molecular weight of 353.67 . It is used in the synthesis of various compounds and has an assay of ≥95.0% (acidimetric). The density of Triisooctylamine at 20°C is 0.800 g/cm3 .
Molecular Structure Analysis
The molecular structure of Triisooctylamine is represented by the formula C24H51N . It contains a total of 75 bonds, including 24 non-H bonds, 18 rotatable bonds, and 1 tertiary amine(s) (aliphatic) .
Chemical Reactions Analysis
Triisooctylamine has been used in chemical reactions such as the extraction of acetic acid from aqueous carrier into triisooctylamine-based solvents . It has also been used in the system of Citric Acid−Water− (Triisooctylamine + Methyl Isobutyl Ketone) for the analysis of equilibrium acid distribution .
Physical And Chemical Properties Analysis
Triisooctylamine is a liquid at room temperature . It has a molecular weight of 353.6684 and its IUPAC Standard InChI is InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 .
科学研究应用
溶剂萃取和分离工艺
三异辛胺被广泛用作萃取剂,从混合物中分离特定化合物。例如,它已被用于从硫酸介质中萃取高铼酸盐,证明了它在不同温度和杂质离子强度下从水相中有效分离高铼酸盐的能力。这一应用凸显了它在精确分离至关重要的精炼工艺中的重要性 (Shan 等人,2015)。
此外,三异辛胺的作用还延伸到从含有钴和镍的强酸性溶液中选择性萃取钴,凸显了它在金属回收和再利用行业中的潜力。这项研究表明,三异辛胺可以实现高达 99% 的钴萃取率,在特定条件下优化回收工艺 (Kumbasar,2012)。
分子相互作用和物理化学性质的研究
三异辛胺的物理化学性质和分子相互作用已经过研究,以了解其在各种溶剂体系中的行为。通过声学研究对阿拉明 308(三异辛胺的商品名)与苯的二元混合物进行的研究揭示了溶质-溶剂相互作用的见解。此类研究对于设计和优化涉及三异辛胺的工业工艺至关重要 (Kamila 等人,2007)。
有价金属的回收和再利用
三异辛胺在从工业废物流中回收有价金属中的应用代表了一个重要的研究领域。它在通过萃取工艺从硫酸溶液中回收铼 (VII) 中的使用说明了它在金属回收中的有效性,为资源管理提供了一种可持续的方法 (Kasikov & Petrova,2006)。
提高太阳能电池效率
有趣的是,三异辛胺在传统化学工程领域之外找到了应用。在光伏材料领域,三异辛胺的衍生物,如三芳胺,已显示出提高太阳能电池效率的希望。这一研究领域探索了三芳胺的给电子能力,展示了三异辛胺衍生物在可再生能源技术中的更广泛意义 (Ning & Tian,2009)。
安全和危害
Safety data sheets suggest that Triisooctylamine should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation, breathing mist, gas, or vapours should be avoided . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Triisooctylamine (TIOA) primarily targets metal ions, particularly chromium (VI) ions. It is widely used in liquid-liquid extraction processes to separate and recover these ions from aqueous solutions . The primary role of TIOA is to form complexes with metal ions, facilitating their extraction into organic solvents.
Mode of Action
TIOA interacts with its targets through complexation. When TIOA is dissolved in an organic solvent, it reacts with metal ions like chromium (VI) to form stable complexes. For instance, in the presence of chromium (VI), TIOA can form complexes such as (TIOAH)HCrO₄ and (TIOAH)₂Cr₂O₇. These complexes are more soluble in organic solvents, allowing for efficient extraction from aqueous solutions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can significantly influence the action, efficacy, and stability of TIOA. For example, the extraction efficiency of TIOA can vary with changes in pH, as the protonation state of TIOA and the speciation of metal ions are pH-dependent. Additionally, temperature can affect the solubility and stability of TIOA-metal complexes, while the presence of competing ions can impact the selectivity and efficiency of the extraction process .
: Chromium (VI) Complexation with Triisooctylamine in Organic Solvents. Bulletin of the Chemical Society of Japan.
生化分析
Biochemical Properties
Triisooctylamine has been used in the determination of uranium isotopes in various environmental samples by liquid-liquid extraction and α spectrometry . It has also been used in the extraction of uranium from sulphuric acid leaches of uranium-bearing ores . These interactions suggest that triisooctylamine may interact with certain enzymes and proteins involved in these biochemical reactions.
Cellular Effects
Given its role in the extraction of uranium isotopes, it is plausible that triisooctylamine may influence cell function by interacting with cellular components involved in these processes .
Molecular Mechanism
It has been found that dichromate ion and hydrogen chromate ion coexist in the system, based on the extraction data and the IR and UV-visible spectra of the triisooctylamine-chromium salt . This suggests that triisooctylamine may exert its effects at the molecular level through binding interactions with these ions.
属性
IUPAC Name |
6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBNAGNNUEZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863017 | |
| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Isooctanamine, N,N-diisooctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisooctylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18338 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2757-28-0, 25549-16-0 | |
| Record name | 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6',6''-Trimethyltriheptylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctanamine, N,N-diisooctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctanamine, N,N-diisooctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(6-methylheptyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triisooctylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6',6''-TRIMETHYLTRIHEPTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R555WMX5UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triisooctylamine facilitate the extraction of metal ions from acidic solutions?
A1: Triisooctylamine acts as an anion exchanger in acidic solutions. It extracts metal ions by forming ion pairs with anionic metal complexes. For instance, in hydrochloric acid solutions, TIOA extracts metal ions like zirconium (Zr) and hafnium (Hf) by forming complexes with their anionic chloride forms. []
Q2: Can you elaborate on the synergistic effect observed when triisooctylamine is used in combination with other extractants?
A2: Research shows that mixing triisooctylamine with other extractants like bis(2,4,4-trimethylpentyl) monothiophosphinic acid (Cyanex 302) significantly enhances the extraction of certain metal ions like Neodymium (Nd) compared to using either extractant alone. This synergistic effect is attributed to the formation of mixed complexes involving both extractants and the metal ion. []
Q3: What makes triisooctylamine a suitable extractant for carboxylic acids?
A3: Triisooctylamine exhibits a strong affinity for carboxylic acids. Dissolved in organic diluents, it extracts carboxylic acids from dilute aqueous solutions through a combination of chemical association and physical distribution. Studies investigating citric, lactic, and malic acid extraction revealed that the partition coefficient depends on the type and concentration of the acid. [, ]
Q4: How does temperature affect the extraction of carboxylic acids with triisooctylamine?
A4: Studies on citric acid extraction using triisooctylamine in methyl isobutyl ketone showed that temperature significantly impacts the equilibrium acid distribution. Mathematical models like the ideal quasi-physical approximation model can predict this temperature dependence. []
Q5: What is the molecular formula and weight of triisooctylamine?
A5: Triisooctylamine has the molecular formula C24H51N and a molecular weight of 353.67 g/mol. []
Q6: Are there any spectroscopic data available for triisooctylamine?
A6: Yes, 31P{1H} NMR and 1H NMR data are available for triisooctylamine and its oxide form. The chemical shifts in the spectra help differentiate between the two. []
Q7: How does the choice of diluent impact the extraction efficiency of triisooctylamine?
A7: The diluent plays a crucial role in the extraction process. Research shows that diluents like chloroform, methyl isobutyl ketone, and benzyl alcohol, classified as proton-donating and -accepting, impact the extraction efficiency differently compared to polar diluents like 1,2-dichloroethane or inert diluents like xylene. []
Q8: What are some strategies to improve the performance of triisooctylamine in extraction processes?
A9: Careful selection of the diluent and optimizing parameters like concentration, temperature, and pH can enhance the extraction efficiency and selectivity of TIOA. []
Q9: Are there any safety concerns associated with triisooctylamine?
A9: While specific toxicological data might not be extensively covered in the provided research, it's crucial to handle triisooctylamine with care as with any chemical reagent. Appropriate personal protective equipment should be used, and exposure should be minimized.
Q10: What analytical techniques are commonly employed to study triisooctylamine and its extraction processes?
A11: Researchers commonly use techniques like liquid scintillation counting, inductively coupled plasma mass spectrometry (ICP-MS), and gamma spectrometry to quantify elements extracted by triisooctylamine. These methods offer high sensitivity and selectivity for analyzing trace amounts of elements in various matrices. [, , ]
Q11: Does the use of triisooctylamine in extraction processes raise any environmental concerns?
A11: While triisooctylamine itself might not be acutely toxic, its use in industrial processes necessitates responsible waste management practices. Recycling and proper disposal methods are crucial to minimize potential environmental impact.
Q12: How is triisooctylamine typically employed in a continuous extraction process?
A13: Continuous extraction often involves a setup like a mixer-settler apparatus with multiple stages. The aqueous phase containing the target compound and the organic phase containing triisooctylamine are brought into contact, allowing the extraction to occur. []
Q13: Can you give an example of a specific application where triisooctylamine contributes to environmental protection?
A14: Triisooctylamine plays a crucial role in recovering valuable acids like tartaric and malic acids from industrial wastewater. This not only allows for the reuse of these chemicals but also minimizes the environmental impact of discharging them as waste. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















